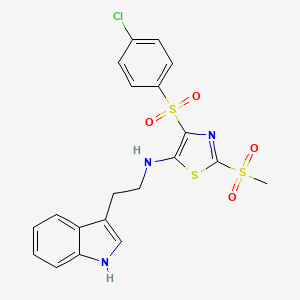

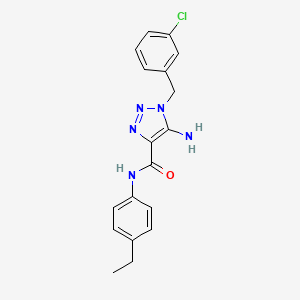

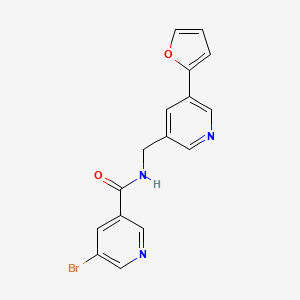

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . They have also proven to be important intermediates for the synthesis of new drugs with different applications .

Synthesis Analysis

Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .Molecular Structure Analysis

The geometric structure of isoindoline-1,3-dione derivatives can be analyzed and compared using molecular modeling .Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives are complex and can involve various pathways .Physical And Chemical Properties Analysis

Isoindoline-1,3-dione derivatives are neutral and hydrophobic, so they can pass through the living membrane in vivo .Scientific Research Applications

Synthesis Methods and Derivatives

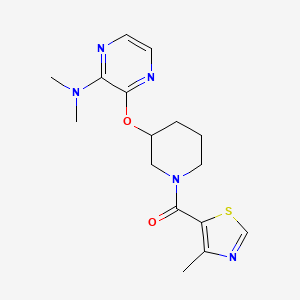

Research has developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting the potential for creating related compounds and derivatives from 3-(hydroxyimino)isoindolin-1-ones, which could be related to the compound , considering the structural similarities in the oxadiazole moiety (Tkachuk et al., 2020). This method's relevance extends to the synthesis of vic-carbamimidoyl(hetero)aromatic carboxylic acids, which cannot be obtained by other known methods, potentially opening avenues for novel applications in material science or pharmacology.

Corrosion Inhibition

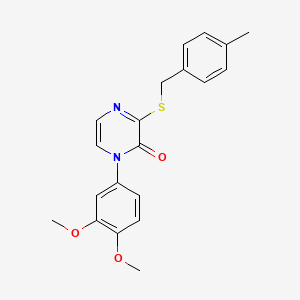

Aza-pseudopeptides, which have structural similarities to the compound , especially in the isoindoline-1,3-dione moiety, have been studied for their efficacy in inhibiting corrosion of mild steel in acidic media. This could suggest potential applications of similar compounds in corrosion inhibition or as additives in industrial processes (Chadli et al., 2017).

Photoluminescent Properties

Research on novel dinuclear Eu3+ complexes involving 1,3,4-oxadiazole suggests that compounds with structural elements similar to 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione could have significant applications in photoluminescence. These properties could be leveraged in the development of new materials for display technologies or sensing applications (Si Zhen-jun, 2011).

Chemosensors

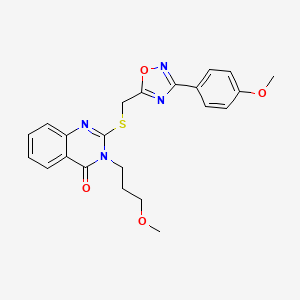

Compounds containing the oxadiazole moiety, similar to the compound , have been used to create efficient reversible colorimetric and fluorescent chemosensors for ion detection. This indicates potential applications in environmental monitoring or diagnostic assays (Zhang et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-21-12)11-6-3-7-22-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZANEMGKASNKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)

![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)